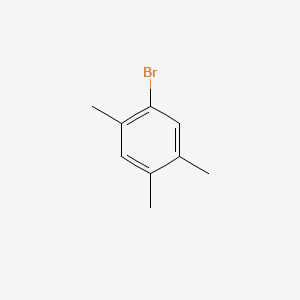

1-Bromo-2,4,5-trimethylbenzene

描述

The exact mass of the compound 5-Bromo-1,2,4-trimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZXFZRJDVZMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203144 | |

| Record name | 5-Bromo-1,2,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-19-2 | |

| Record name | 1-Bromo-2,4,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2,4-trimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,2,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,4-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,4,5-trimethylbenzene (CAS: 5469-19-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key reactions of 1-Bromo-2,4,5-trimethylbenzene. This versatile aromatic bromide serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.

Core Properties and Specifications

This compound, also known as 5-Bromopseudocumene, is a solid, off-white crystalline compound at room temperature.[1] Its core physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 5469-19-2 | [1] |

| Molecular Formula | C₉H₁₁Br | [2] |

| Molecular Weight | 199.09 g/mol | [1] |

| Melting Point | 71-73 °C | |

| Boiling Point | 233-235 °C | |

| Density | 1.12 g/cm³ | [3] |

| Appearance | Off-white solid | |

| Purity | ≥99% | [4] |

| InChI Key | SCZXFZRJDVZMJI-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(C)c(Br)cc1C | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | s | 1H | Ar-H |

| ~7.0 | s | 1H | Ar-H |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~2.1 | s | 3H | Ar-CH₃ |

Note: Predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Ar-C |

| ~135 | Ar-C |

| ~134 | Ar-C |

| ~131 | Ar-C |

| ~120 | Ar-C-Br |

| ~118 | Ar-C |

| ~20 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

| ~18 | Ar-CH₃ |

Note: Predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | s | C-H stretch (methyl) |

| 1600-1450 | m | C=C stretch (aromatic) |

| 1200-1000 | s | C-Br stretch |

| 880-800 | s | C-H bend (aromatic, out-of-plane) |

s = strong, m = medium

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 198 and a characteristic M+2 peak of similar intensity at m/z 200, which is indicative of the presence of a bromine atom.[2] The base peak is likely to be at m/z 119, corresponding to the loss of the bromine atom.

| m/z | Relative Intensity | Assignment |

| 200 | High | [M+2]⁺ |

| 198 | High | [M]⁺ |

| 119 | 100 (Base Peak) | [M-Br]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Materials:

-

1,2,4-trimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or other Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,2,4-trimethylbenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Slowly add N-Bromosuccinimide to the reaction mixture in portions at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., aldehyde, ketone, CO₂)

-

Aqueous ammonium (B1175870) chloride solution

-

Appropriate glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to the desired temperature and add the electrophile dropwise.

-

After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify the product as necessary.

Caption: Workflow for a Grignard reaction using this compound.

Suzuki Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions to form biaryl compounds.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Appropriate glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Catalytic cycle of a Suzuki coupling reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and materials science. The trimethylphenyl moiety is present in various biologically active molecules. The bromo-substituent allows for the introduction of diverse functional groups through cross-coupling reactions, enabling the synthesis of libraries of compounds for drug discovery screening. Its applications include the synthesis of ubiquinones (B1209410) (Coenzyme Qn) and other complex organic molecules.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,2,4-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of 5-Bromo-1,2,4-trimethylbenzene. The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

5-Bromo-1,2,4-trimethylbenzene, also known as 5-Bromopseudocumene, is a halogenated aromatic hydrocarbon.[1][2] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and three methyl groups at positions 1, 2, and 4. This substitution pattern influences its physical and chemical characteristics. The compound is a solid at room temperature.[1][2]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Br | [3] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 71-73 °C | [1][2] |

| Boiling Point | 233-235 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone. | [3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the determination of the key physical and spectroscopic properties of 5-Bromo-1,2,4-trimethylbenzene.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 5-Bromo-1,2,4-trimethylbenzene is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Boiling Point Determination

While 5-Bromo-1,2,4-trimethylbenzene is a solid at room temperature, its boiling point is a key characteristic.

Methodology:

-

Apparatus: A Thiele tube or a micro boiling point apparatus is suitable for this determination.

-

Procedure:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The assembly is attached to a thermometer and heated in an oil bath within the Thiele tube.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

Heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvents: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and a nonpolar organic solvent like hexane.

-

Procedure:

-

Approximately 10-20 mg of 5-Bromo-1,2,4-trimethylbenzene is placed in a small test tube.

-

The solvent is added dropwise with agitation.

-

The sample is observed for dissolution.

-

Solubility is typically classified as soluble, partially soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent at a specific temperature (e.g., room temperature).

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-Bromo-1,2,4-trimethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of 5-10 mg of 5-Bromo-1,2,4-trimethylbenzene is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the structure.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated solution (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe is used.

-

Data Acquisition: A standard ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: As a solid, the sample can be prepared as a KBr pellet or as a mull in Nujol.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

-

Data Analysis: The mass spectrum is analyzed to confirm the molecular weight and to study the fragmentation pattern, which can provide further structural information. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical and spectroscopic characterization of 5-Bromo-1,2,4-trimethylbenzene.

Caption: Workflow for the characterization of 5-Bromo-1,2,4-trimethylbenzene.

References

Technical Guide: Physicochemical Characterization of 1-Bromo-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 1-Bromo-2,4,5-trimethylbenzene, a key intermediate in various organic syntheses. The document outlines the experimentally determined physical properties and provides standardized protocols for their verification, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data for this compound

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The accepted values for this compound are summarized below.

| Physical Property | Value (°C) | Value (°F) | Pressure (mmHg) | Citations |

| Melting Point | 71 - 73 | 159.8 - 163.4 | Not Applicable | [1][2][3] |

| 72 | 161.6 | Not Applicable | [4] | |

| 73 | 163.4 | Not Applicable | [5] | |

| Boiling Point | 233 - 235 | 451.4 - 455 | 760 | [1][2][3] |

| 234 | 453.2 | Not Applicable | [4][5] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[2][6]

-

Apparatus Setup (Thiele Tube):

-

Apparatus Setup (Modern Apparatus):

-

Insert the capillary tube into the sample holder of the melting point apparatus.[7]

-

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.[6]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[2]

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2]

-

-

Data Recording: The melting point is recorded as a range from the temperature of initial melting to the temperature of complete liquefaction.[2] For a pure substance, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube with heating oil or a heating block)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into the test tube.[8][9]

-

Capillary Inversion: Place the capillary tube into the test tube with the open end downwards.[10]

-

Apparatus Setup:

-

Heating and Observation:

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[10]

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[8][10]

-

-

Cooling and Measurement:

-

Data Recording: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the substance at the recorded atmospheric pressure.

Process Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. chemconnections.org [chemconnections.org]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Bromo-2,4,5-trimethylbenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,4,5-trimethylbenzene (also known as 5-Bromopseudocumene). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on established chemical principles and the known properties of structurally similar compounds. Furthermore, a detailed, generic experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for laboratory work, including reaction setup, purification, and formulation development.

Introduction

This compound (CAS No: 5469-19-2) is a halogenated aromatic hydrocarbon with the molecular formula C₉H₁₁Br.[1] It presents as an off-white or white crystalline powder with a melting point in the range of 71-73 °C and a boiling point of approximately 233-235 °C.[2][3] Its structure, featuring a substituted benzene (B151609) ring, suggests a generally non-polar character, which is a key determinant of its solubility. A thorough understanding of its solubility in various common laboratory solvents is essential for its effective use in organic synthesis, pharmaceutical research, and materials science.

Predicted Solubility Profile

Based on the chemical principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to exhibit good solubility in a range of non-polar and polar aprotic organic solvents, and poor solubility in highly polar protic solvents like water. The parent compound, 1,2,4-trimethylbenzene (B165218) (pseudocumene), is nearly insoluble in water but soluble in organic solvents.[4][5] The presence of a bromine atom increases the molecular weight and can slightly increase polarity, but the overall hydrophobic nature of the trimethylbenzene core is expected to dominate its solubility behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | The non-polar or weakly polar nature of these solvents effectively solvates the non-polar aryl and alkyl portions of the molecule through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents possess sufficient polarity to interact with the polarizable bromine atom and the π-system of the benzene ring, while also being capable of solvating the non-polar parts of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The ability to accept hydrogen bonds is limited, but the overall polarity of these solvents should allow for some degree of dissolution. Solubility is expected to decrease with increasing polarity of the alcohol. |

| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule and its inability to form strong hydrogen bonds with water prevent effective solvation by the highly polar water molecules. The related compound pseudocumene is also insoluble in water.[4][5][6][7][8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.[9] This protocol can be adapted for various solvents and temperatures.

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time may need to be determined empirically.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., HPLC, GC).

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the qualitative solubility of an unknown organic compound, which can be applied to this compound. This process helps to classify the compound based on its acidic, basic, or neutral properties.[10][11][12]

Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.

The following diagram outlines the key steps in the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for the quantitative determination of solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests good solubility in non-polar and polar aprotic organic solvents, and poor solubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis, purification, and formulation.

References

- 1. echemi.com [echemi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 5. Pseudocumene (1,2,4-Trimethylbenzene) - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]

- 6. High Quality Pseudocumene CAS 95-63-6 (1,2,4-TMB) - SINOCHEM [sinocheme.com]

- 7. specialchem.com [specialchem.com]

- 8. Page loading... [guidechem.com]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4,5-trimethylbenzene from 1,2,4-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,4,5-trimethylbenzene, a valuable building block in organic synthesis, from the readily available starting material 1,2,4-trimethylbenzene (B165218) (pseudocumene). This document details the core chemical principles, experimental protocols, and quantitative data associated with this important transformation.

Introduction

This compound, also known as 5-bromopseudocumene, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. Its specific substitution pattern makes it a versatile precursor for further functionalization. The synthesis from 1,2,4-trimethylbenzene is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The directing effects of the three methyl groups on the benzene (B151609) ring in 1,2,4-trimethylbenzene are crucial for the regioselectivity of the bromination. The methyl groups are activating and ortho-, para-directing. The cumulative effect of the 1, 2, and 4-methyl groups strongly directs the incoming electrophile (bromonium ion) to the 5-position, leading to the desired product with high selectivity.

This guide will explore two primary synthetic methodologies for this conversion: direct bromination using molecular bromine with a Lewis acid catalyst and a milder approach using N-bromosuccinimide.

Synthetic Pathways and Mechanisms

The synthesis of this compound from 1,2,4-trimethylbenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The core of this reaction involves the generation of a bromine electrophile that attacks the electron-rich aromatic ring of 1,2,4-trimethylbenzene.

Figure 1: General synthesis pathway.

Signaling Pathway of Electrophilic Aromatic Bromination

The mechanism involves the formation of a positively charged intermediate, known as a sigma complex or arenium ion, which is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Figure 2: Signaling pathway of the SEAr reaction.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A utilizes the classic approach of molecular bromine with a Lewis acid catalyst, while Method B employs the milder and often more selective N-bromosuccinimide.

Method A: Bromination with Br₂ and Iron Catalyst

This method is a robust and widely used industrial process for aromatic bromination.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Bromine (Br₂)

-

Iron filings (or anhydrous ferric bromide, FeBr₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (as solvent)

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) or Hexane (B92381) (for recrystallization)

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add 1,2,4-trimethylbenzene and a catalytic amount of iron filings.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine in a suitable solvent (e.g., dichloromethane) from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a 10% sodium bisulfite solution to destroy any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.

Method B: Bromination with N-Bromosuccinimide (NBS)

This method offers a milder alternative to using molecular bromine and often provides high regioselectivity with activated aromatic compounds.[1][2]

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane (for purification)

Experimental Procedure:

-

Reaction Setup: To a solution of 1,2,4-trimethylbenzene (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Reaction: Stir the resulting mixture at 0 °C. The reaction progress can be monitored by TLC. For less reactive substrates, the reaction may be allowed to warm to room temperature.

-

Work-up: Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel using hexane as the eluent to afford pure this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on established procedures for similar activated arenes.[2]

| Parameter | Method A (Br₂/Fe) | Method B (NBS/CH₃CN) |

| Starting Material | 1,2,4-Trimethylbenzene | 1,2,4-Trimethylbenzene |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Catalyst/Solvent | Iron / Dichloromethane | Acetonitrile |

| Molar Ratio (Substrate:Reagent) | 1 : 1.1 | 1 : 1 |

| Reaction Temperature | 0-10 °C | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours | 1-8 hours |

| Typical Yield | > 85% | > 90% |

| Purification Method | Recrystallization (Ethanol/Hexane) | Column Chromatography (Hexane) |

| Melting Point of Product | 71-73 °C | 71-73 °C |

| Boiling Point of Product | 233-235 °C | 233-235 °C |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Figure 3: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 1,2,4-trimethylbenzene is a straightforward and high-yielding process. Both direct bromination with bromine and a Lewis acid catalyst and the use of N-bromosuccinimide are effective methods. The choice of method may depend on the desired scale of the reaction, safety considerations, and the availability of reagents. The high regioselectivity of this reaction makes it an excellent example of electrophilic aromatic substitution on a polysubstituted benzene ring. This technical guide provides researchers and drug development professionals with the necessary information to confidently perform this valuable synthetic transformation.

References

An In-depth Technical Guide to the Spectral Data of 1-Bromo-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the aromatic compound 1-Bromo-2,4,5-trimethylbenzene. Due to the limited availability of experimentally verified and fully assigned public data for this specific molecule, this guide presents predicted spectral data generated from computational models. This information is intended to serve as a valuable reference for researchers in synthetic chemistry, materials science, and drug development for the identification and characterization of this compound and its derivatives.

Molecular Structure and NMR Assignments

This compound, also known as 5-bromo-1,2,4-trimethylbenzene, possesses a substituted benzene (B151609) ring. The unique arrangement of the bromo and methyl substituents results in a distinct pattern in its NMR spectra, which is crucial for its structural elucidation. The diagram below illustrates the chemical structure and the numbering convention used for the assignment of proton and carbon signals in the subsequent sections.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the bromine atom and the methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.15 | Singlet | 1H |

| H-6 | 7.05 | Singlet | 1H |

| C2-CH₃ | 2.35 | Singlet | 3H |

| C4-CH₃ | 2.20 | Singlet | 3H |

| C5-CH₃ | 2.25 | Singlet | 3H |

Note: These are predicted values and may vary slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the bromine and methyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 118 |

| C2 | 136 |

| C3 | 132 |

| C4 | 135 |

| C5 | 134 |

| C6 | 130 |

| C2-CH₃ | 23 |

| C4-CH₃ | 19 |

| C5-CH₃ | 19 |

Note: These are predicted values and may vary slightly from experimental results.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is at least 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Spectrometer Setup and Data Acquisition

-

Insertion: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

Tuning and Matching: The probe is tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C).

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Acquisition Parameters (¹³C NMR):

-

Experiment Type: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the integrals are calculated to determine the relative ratios of the protons.

The logical workflow for a typical NMR experiment is depicted in the following diagram.

Caption: Generalized experimental workflow for NMR spectroscopy.

This guide provides foundational predicted NMR data and a standardized protocol for the analysis of this compound. Researchers are encouraged to acquire experimental data for verification and further in-depth structural analysis.

Spectroscopic Characterization of 5-Bromopseudocumene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromopseudocumene (also known as 5-bromo-1,2,4-trimethylbenzene). The following sections detail the expected data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication and verification of these findings in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-Bromopseudocumene.

Table 1: ¹H NMR Spectral Data of 5-Bromopseudocumene

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | s | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~2.20 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectral Data of 5-Bromopseudocumene

| Chemical Shift (δ) (ppm) | Assignment |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-C |

| ~118 | Ar-C-Br |

| ~20 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

| ~18 | Ar-CH₃ |

Table 3: IR Absorption Bands for 5-Bromopseudocumene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (methyl groups) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1050 | Medium-Strong | C-Br stretch |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry Data for 5-Bromopseudocumene

| m/z | Relative Intensity | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 183/185 | Medium | [M-CH₃]⁺ |

| 119 | High | [M-Br]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Table 5: Predicted UV-Vis Spectral Data for 5-Bromopseudocumene

| λmax (nm) | Solvent | Electronic Transition |

| ~260-280 | Ethanol (B145695)/Hexane | π → π* (Benzene ring) |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 5-Bromopseudocumene are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 5-Bromopseudocumene.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Accurately weigh 10-20 mg of 5-Bromopseudocumene.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Bromopseudocumene.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid 5-Bromopseudocumene directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Bromopseudocumene.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of 5-Bromopseudocumene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole

-

Scan Range: 40-400 m/z

Data Processing:

-

Identify the peak corresponding to 5-Bromopseudocumene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify key fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the aromatic system in 5-Bromopseudocumene.

Instrumentation:

-

UV-Vis Spectrophotometer

Sample Preparation:

-

Prepare a stock solution of 5-Bromopseudocumene in a UV-transparent solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should result in an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Wavelength Range: 200-400 nm

-

Blank: Use the same solvent as used for the sample solution to record a baseline spectrum.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Data Processing:

-

The instrument software will subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 5-Bromopseudocumene.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-Bromo-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-Bromo-2,4,5-trimethylbenzene (also known as 5-Bromopseudocumene). The information is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Br | [2] |

| Molecular Weight | 199.09 g/mol | |

| CAS Number | 5469-19-2 | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 71-73 °C | |

| Boiling Point | 233-235 °C | |

| Density | 1.2949 g/cm³ (estimate) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [3] |

| Vapor Pressure | Not available | |

| Flash Point | 233-235°C | [1] |

Safety and Hazard Information

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated aromatic hydrocarbons. The toxicity of its parent compound, 1,2,4-trimethylbenzene (B165218), has been more extensively studied and is considered to have similar health effects.[4]

Hazard Identification:

-

Acute Effects: May cause irritation to the eyes, skin, and respiratory tract. Inhalation of vapors may lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea.[5]

-

Chronic Effects: Prolonged or repeated exposure may cause liver damage.[6] Some brominated benzenes have been shown to be hepatotoxic in animal studies.[7]

-

Carcinogenicity: There is no specific data on the carcinogenicity of this compound.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from oxidizing agents.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or into the environment. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Synthesis of this compound (5-Bromopseudocumene)

This protocol describes the electrophilic aromatic bromination of 1,2,4-trimethylbenzene (pseudocumene).

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃) as a catalyst

-

Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) as a solvent

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve 1,2,4-trimethylbenzene in the chosen solvent (CCl₄ or CH₂Cl₂).

-

Add a catalytic amount of iron filings or anhydrous FeBr₃ to the flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the same solvent, from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic and will produce hydrogen bromide (HBr) gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium bisulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize HBr), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol (B129727) to yield pure this compound as white crystals.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 1,2,4-Trimethylbenzene

The metabolism of 1,2,4-trimethylbenzene, the parent compound of this compound, primarily occurs in the liver. The main pathways involve oxidation of the methyl groups to form alcohols, which are further oxidized to carboxylic acids. These acids are then conjugated for excretion.[8][9][10][11]

Caption: Metabolic pathway of 1,2,4-trimethylbenzene.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated aromatic hydrocarbons are known to exert some of their toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][12][13][14] This pathway leads to the expression of genes involved in xenobiotic metabolism, which can sometimes result in the production of toxic metabolites.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Synthesis

A generalized workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for synthesis.

References

- 1. 5-BROMO-1,2,4-TRIMETHYLBENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Benzene, 1-bromo-2,4,5-trimethyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dep.nj.gov [dep.nj.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Bromotrimethylbenzene: Structural Differences, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of bromotrimethylbenzene, molecules of significant interest in organic synthesis and drug development. The guide details the structural differences between the various isomers, which are categorized based on the substitution pattern of the trimethylbenzene precursor and the position of the bromine atom. A thorough compilation of their physical and spectroscopic properties is presented in tabular format for easy comparison. Furthermore, detailed experimental protocols for the synthesis of these isomers via electrophilic aromatic substitution and free-radical benzylic bromination are provided. Logical workflows and signaling pathways are visualized using Graphviz diagrams to elucidate the relationships between precursors, isomers, and synthetic routes.

Introduction to Bromotrimethylbenzene Isomers

Bromotrimethylbenzene (C₉H₁₁Br) isomers are aromatic compounds derived from the three structural isomers of trimethylbenzene: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). Bromination of these precursors can occur at two distinct locations: on the aromatic ring, yielding ring-brominated isomers, or on one of the methyl groups, resulting in side-chain (benzylic) brominated isomers. The specific isomer formed is determined by the reaction conditions and the directing effects of the methyl groups on the benzene (B151609) ring.

The structural diversity among these isomers leads to significant differences in their physical, chemical, and spectroscopic properties. A clear understanding of these differences is crucial for their effective utilization in research and development, particularly in the synthesis of novel pharmaceutical compounds and functional materials.

Structural Differences and Isomer Identification

The isomers of bromotrimethylbenzene can be systematically identified by considering the parent trimethylbenzene and the possible positions for bromine substitution.

Ring-Brominated Isomers

Electrophilic aromatic substitution of trimethylbenzenes with bromine in the presence of a Lewis acid catalyst leads to the formation of ring-brominated isomers. The number of possible isomers depends on the symmetry of the parent trimethylbenzene.

-

From 1,2,3-Trimethylbenzene (Hemimellitene): Two constitutional isomers are possible:

-

4-Bromo-1,2,3-trimethylbenzene

-

5-Bromo-1,2,3-trimethylbenzene

-

-

From 1,2,4-Trimethylbenzene (Pseudocumene): Three constitutional isomers are possible:

-

3-Bromo-1,2,4-trimethylbenzene

-

5-Bromo-1,2,4-trimethylbenzene

-

6-Bromo-1,2,4-trimethylbenzene

-

-

From 1,3,5-Trimethylbenzene (Mesitylene): Due to its high symmetry, only one isomer is possible:

-

2-Bromo-1,3,5-trimethylbenzene

-

Side-Chain (Benzylic) Brominated Isomers

Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, results in the substitution of a hydrogen atom on one of the methyl groups.[1][2] The number of isomers depends on the number of non-equivalent methyl groups in the parent trimethylbenzene.

-

From 1,2,3-Trimethylbenzene: Three constitutional isomers are possible:

-

1-(Bromomethyl)-2,3-dimethylbenzene

-

2-(Bromomethyl)-1,3-dimethylbenzene

-

-

From 1,2,4-Trimethylbenzene: Three constitutional isomers are possible:

-

1-(Bromomethyl)-2,4-dimethylbenzene

-

2-(Bromomethyl)-1,4-dimethylbenzene

-

4-(Bromomethyl)-1,2-dimethylbenzene

-

-

From 1,3,5-Trimethylbenzene: All methyl groups are equivalent, leading to a single isomer:

-

1-(Bromomethyl)-3,5-dimethylbenzene

-

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic data for the identified isomers of bromotrimethylbenzene. This data is essential for isomer identification and for predicting their behavior in chemical reactions.

Physical Properties of Ring-Brominated Bromotrimethylbenzene Isomers

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| From 1,2,3-Trimethylbenzene | ||||||

| 4-Bromo-1,2,3-trimethylbenzene | 1585-18-8 | C₉H₁₁Br | 199.09 | - | - | - |

| 5-Bromo-1,2,3-trimethylbenzene | 32591-43-8 | C₉H₁₁Br | 199.09 | 27.1-27.4[3] | - | - |

| From 1,2,4-Trimethylbenzene | ||||||

| 3-Bromo-1,2,4-trimethylbenzene | 1585-21-3 | C₉H₁₁Br | 199.09 | - | 229 | - |

| 5-Bromo-1,2,4-trimethylbenzene | 5469-19-2 | C₉H₁₁Br | 199.09 | 71-73[4] | 233-235[4] | 1.2949 (est.)[5] |

| 6-Bromo-1,2,4-trimethylbenzene | - | C₉H₁₁Br | 199.09 | - | - | - |

| From 1,3,5-Trimethylbenzene | ||||||

| 2-Bromo-1,3,5-trimethylbenzene | 576-83-0 | C₉H₁₁Br | 199.09 | 2[6] | 225[6][7] | 1.3[6] |

Data not available is indicated by "-".

Physical Properties of Side-Chain Brominated Bromotrimethylbenzene Isomers

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1-(Bromomethyl)-2,3-dimethylbenzene | 81093-21-2 | C₉H₁₁Br | 199.09 | - | - | - |

| 1-(Bromomethyl)-2,4-dimethylbenzene | 583-70-0 | C₉H₁₁Br | 199.09 | - | 214 | 1.37 at 25 °C[8] |

| 2-(Bromomethyl)-1,3-dimethylbenzene | 576-22-7 | C₉H₁₁Br | 185.06 | -10 | 206 | 1.389 at 25 °C |

| 2-(Bromomethyl)-1,4-dimethylbenzene | 553-94-6 | C₉H₁₁Br | 185.06 | 9-10 | 199-201 | 1.34 at 25 °C |

| 1-(Bromomethyl)-3,5-dimethylbenzene | 556-96-7 | C₉H₁₁Br | 185.06 | - | - | - |

Note: Some data for side-chain isomers corresponds to C8 compounds from the search results, which are structural analogs.

Spectroscopic Data for Isomer Differentiation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification of bromotrimethylbenzene isomers.

-

¹H NMR Spectroscopy: The number of signals, their chemical shifts, and splitting patterns in the aromatic and aliphatic regions provide key structural information. For ring-brominated isomers, the pattern of aromatic protons is diagnostic of the substitution pattern. For side-chain isomers, the appearance of a singlet for the -CH₂Br group at around 4.5 ppm is a characteristic feature.

-

¹³C NMR Spectroscopy: The number of distinct signals corresponds to the number of non-equivalent carbon atoms, which is directly related to the symmetry of the isomer. The carbon atom attached to the bromine atom is significantly deshielded and appears at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The C-Br stretching vibration typically appears in the fingerprint region (around 515-690 cm⁻¹). The out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can also provide clues about the aromatic substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The synthesis of a specific bromotrimethylbenzene isomer requires careful selection of the starting material and reaction conditions.

Synthesis of Ring-Brominated Isomers via Electrophilic Aromatic Substitution

Objective: To synthesize a ring-brominated trimethylbenzene isomer.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HBr gas), dissolve the chosen trimethylbenzene isomer (e.g., 1,3,5-trimethylbenzene) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃), to the flask.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, from the dropping funnel with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with a dilute aqueous solution of sodium thiosulfate (B1220275) (to remove excess bromine), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Synthesis of Side-Chain Brominated Isomers via Benzylic Bromination

Objective: To selectively brominate a methyl group of a trimethylbenzene isomer.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the trimethylbenzene isomer in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the reaction mixture.

-

Initiation: Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with UV light.[1]

-

Reaction Monitoring: The reaction progress can be monitored by observing the consumption of the denser NBS, which will be converted to the less dense succinimide (B58015) that floats on top of the solvent. TLC or GC can also be used.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The product, a benzylic bromide, may be unstable and is often best purified by vacuum distillation or used immediately in the next synthetic step.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows.

References

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. rsc.org [rsc.org]

- 4. 5-Bromo-1,2,4-trimethylbenzene 99 5469-19-2 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 8. 1-Bromo-2,4-dimethylbenzene 97 583-70-0 [sigmaaldrich.com]

Technical Guide: Material Safety Data Sheet for 1-Bromo-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and toxicological properties of 1-Bromo-2,4,5-trimethylbenzene (CAS No. 5469-19-2). It includes detailed safety protocols and an illustrative experimental procedure for its synthesis.

Chemical Identification and Physical Properties

This compound, also known as 5-Bromopseudocumene, is a white crystalline powder.[1] It is an aromatic hydrocarbon derivative with the molecular formula C9H11Br.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 199.09 g/mol | [2] |

| Exact Mass | 198.00441 | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 71-73 °C | [2] |

| Boiling Point | 233-235 °C | [2] |

| Density | 1.12 g/cm³ | [2] |

| Flash Point | 233-235 °C | [2] |

| Refractive Index | 1.539 | [2] |

| Solubility | Insoluble in water | [4] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The GHS classification indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |